molecular formula C8H6FN3 B063096 5-Fluoroquinazolin-2-amine CAS No. 190273-81-5

5-Fluoroquinazolin-2-amine

Cat. No. B063096
M. Wt: 163.15 g/mol
InChI Key: NXHNWFRDSLYMON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-fluoroquinazolin-2-amine derivatives involves several key steps, including cyclization, chlorination, and nucleophilic substitution. Zhou et al. (2019) detailed a rapid synthetic method for such compounds from 2-amino-4-fluoro benzoic acid and urea, leading to a target compound with confirmed structure via H NMR and MS spectrum, achieving a total yield of 51% (Zhou et al., 2019).

Molecular Structure Analysis

The molecular structure of 5-fluoroquinazolin-2-amine and its derivatives plays a crucial role in its reactivity and interactions. Advanced spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry are utilized for structural characterization, providing insights into the arrangement of atoms and the presence of functional groups that define its chemical behavior.

Chemical Reactions and Properties

5-Fluoroquinazolin-2-amine participates in various chemical reactions, including the formation of Schiff bases, thiazolo-s-triazines, and aminoazolo derivatives, as demonstrated by Abdel-Mohsen (2003) in their synthesis and antimicrobial activity study of heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline (Abdel-Mohsen, 2003). These reactions are influenced by the compound's structure, enabling the synthesis of compounds with varied biological activities.

Physical Properties Analysis

The physical properties of 5-fluoroquinazolin-2-amine, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential use in pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of 5-fluoroquinazolin-2-amine, including reactivity with other chemical species, acid-base behavior, and photophysical properties, are pivotal in its applications in chemical synthesis and as an intermediate in the production of more complex molecules. Its reactivity with primary and secondary amines to produce fluorescent thiazoloquinolines, as investigated by Bernstein et al. (1993), exemplifies its utility in derivatization processes for analytical applications (Bernstein et al., 1993).

Scientific Research Applications

5-Fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H6FN3 . It’s a solid substance with a molecular weight of 163.15 . It’s stored in a dark place, in an inert atmosphere, at room temperature .

While specific applications of 5-Fluoroquinazolin-2-amine are not detailed in the search results, quinazoline derivatives, a group to which 5-Fluoroquinazolin-2-amine belongs, have been studied for their potential therapeutic applications in medicine . For instance, many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

5-Fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H6FN3 . It’s a solid substance with a molecular weight of 163.15 . It’s stored in a dark place, in an inert atmosphere, at room temperature .

5-Fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H6FN3 . It’s a solid substance with a molecular weight of 163.15 . It’s stored in a dark place, in an inert atmosphere, at room temperature .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

5-fluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHNWFRDSLYMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440648
Record name 5-fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroquinazolin-2-amine

CAS RN

190273-81-5
Record name 5-fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Shi, H Tang, Y Li, D Chen, T Liu, Y Chen… - European Journal of …, 2023 - Elsevier
… To a stirred solution of 7-bromo-5-fluoroquinazolin-2-amine (25, 900 mg, 3.72 mmol) in pyridine (10 mL) was added cyclopropanecarbonyl chloride (466.4 mg, 4.46 mmol) dropwise at 0 …
Number of citations: 1 www.sciencedirect.com

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